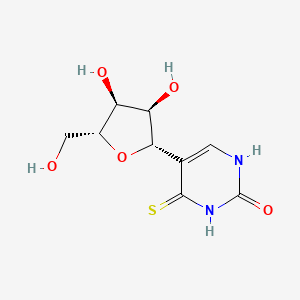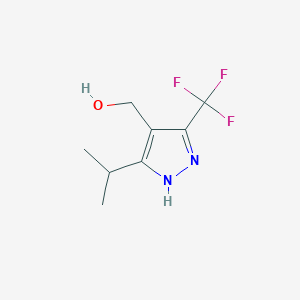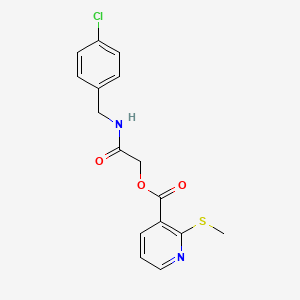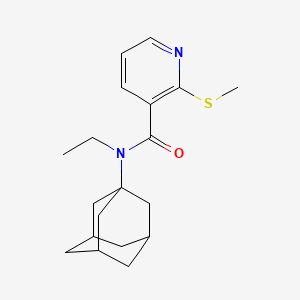
2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrofuran ring fused with a nicotinate moiety, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate typically involves the reaction of tetrahydrofuran derivatives with nicotinic acid derivatives. One common method includes the esterification of 2-(methylthio)nicotinic acid with 2-oxotetrahydrofuran-3-yl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates.
Aplicaciones Científicas De Investigación
2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the nicotinate moiety may interact with nicotinic acid receptors, while the tetrahydrofuran ring can influence the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxotetrahydrofuran-3-yl methacrylate: Shares the tetrahydrofuran ring but differs in the functional group attached to it.
2-(Methylthio)nicotinic acid: Contains the nicotinate moiety with a methylthio group but lacks the tetrahydrofuran ring.
Uniqueness
2-Oxotetrahydrofuran-3-yl 2-(methylthio)nicotinate is unique due to the combination of the tetrahydrofuran ring and the nicotinate moiety, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H11NO4S |
|---|---|
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
(2-oxooxolan-3-yl) 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H11NO4S/c1-17-9-7(3-2-5-12-9)10(13)16-8-4-6-15-11(8)14/h2-3,5,8H,4,6H2,1H3 |
Clave InChI |
GMPRTZZVJCZYFG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OC2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)


![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)




![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
